molecular formula C11H14O4 B7764758 Methyl 2-(2-methoxyphenoxy)propanoate CAS No. 63857-99-8

Methyl 2-(2-methoxyphenoxy)propanoate

Cat. No.: B7764758
CAS No.: 63857-99-8
M. Wt: 210.23 g/mol
InChI Key: LUHNVBLQLUWKGK-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenol and is characterized by the presence of a methoxy group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxyphenoxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methoxyphenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-methoxyphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Methyl 2-(2-methoxyphenoxy)propanoate can be compared with other similar compounds such as:

  • Methyl 2-(4-methoxyphenoxy)propanoate
  • Ethyl 2-(2-methoxyphenoxy)propanoate
  • Methyl 2-(2,4-dimethoxyphenoxy)propanoate

These compounds share structural similarities but differ in their functional groups and reactivity

Properties

IUPAC Name

methyl 2-(2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-7-5-4-6-9(10)13-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHNVBLQLUWKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403734
Record name methyl 2-(2-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63857-99-8
Record name methyl 2-(2-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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